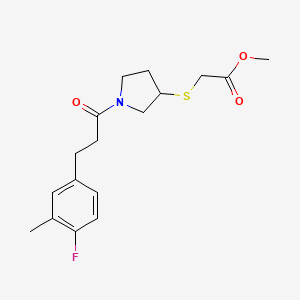

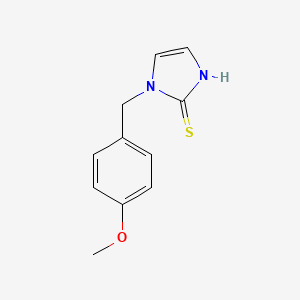

3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide, is a structurally complex molecule that appears to be related to a class of compounds with potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, particularly those with isoxazole and isoquinoline moieties, which are known to interact with biological targets such as the peripheral benzodiazepine receptor (PBR) .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, a collection of isoxazole derivatives was prepared starting from a chloromethyl precursor, followed by the introduction of arylthiomethyl groups and subsequent oxidation to arylsulfonylmethyl groups . Another related synthesis pathway for isoquinoline derivatives involves palladium-mediated carbonylation using [11C]carbon monoxide and various amines . These methods suggest that the synthesis of the compound would likely involve complex organic synthesis techniques, possibly including palladium-catalyzed reactions and careful control of stoichiometry and reaction conditions.

Molecular Structure Analysis

The molecular structure of isoxazole and isoquinoline derivatives is characterized by the presence of nitrogen-containing heterocycles, which are crucial for their biological activity. The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen, while the isoquinoline is a larger heterocycle with a nitrogen atom . These structural features are important for the binding affinity to biological targets such as PBR .

Chemical Reactions Analysis

The chemical reactivity of such compounds typically involves the functional groups attached to the heterocycles. For example, the thioether moieties in the isoxazole derivatives can be oxidized to sulfonyl groups, and the carbomethoxy groups can be derivatized to carboxamides . The isoquinoline derivatives can be labeled with carbon-11 through a carbonylation reaction, which is a key step in the synthesis of radioligands for positron emission tomography (PET) imaging .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. Isoxazole and isoquinoline derivatives are typically solid at room temperature and may have varying solubilities in organic solvents based on their substitution patterns . The presence of halogens, such as chlorine and iodine, can influence the lipophilicity of these compounds, which in turn affects their ability to cross biological membranes and their overall pharmacokinetic profile .

Scientific Research Applications

Antimicrobial Applications

Research on quinazolinone and thiazolidinone derivatives, including compounds with chlorophenyl groups, has demonstrated potential antimicrobial properties. These compounds were synthesized and screened for antibacterial and antifungal activities against various pathogens, showing moderate to excellent activities, indicating their potential as antimicrobial agents (Desai et al., 2011), (Patel & Patel, 2010).

Anti-inflammatory and Analgesic Applications

Studies have explored the synthesis and evaluation of quinoline derivatives for their anti-inflammatory and analgesic properties. These investigations aim to identify compounds that offer therapeutic efficacy with reduced side effects, such as gastrointestinal toxicity and lipid peroxidation, which are common concerns with traditional anti-inflammatory and analgesic drugs (Alam et al., 2011).

Antitumor Activities

Research into the synthesis and characterization of isoxazoline and quinazolinone derivatives, including the exploration of their cytotoxic activities against various cancer cell lines, represents a significant area of interest. These studies aim to develop novel antitumor agents that exhibit high growth-inhibitory activity through mechanisms that may differ from those of existing treatments, potentially offering new avenues for cancer therapy (Bavetsias et al., 2002).

Chemoselective Synthesis for Insecticidal Activity

The chemoselective synthesis of isoxazole derivatives has been investigated for potential insecticidal activity. This research involves the preparation of a wide variety of compounds to explore their biological activities, contributing to the development of new insecticides with improved efficacy and safety profiles (Yu et al., 2009).

properties

IUPAC Name |

3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3/c1-12-19(20(24-28-12)15-5-3-4-6-16(15)22)21(27)23-14-8-9-17-13(11-14)7-10-18(26)25(17)2/h3-6,8-9,11H,7,10H2,1-2H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOZCVOZBXXXQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)N(C(=O)CC4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-chlorophenyl)-5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2515892.png)

![1-{[(cyclohexylcarbonyl)oxy]imino}-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B2515898.png)

![1-benzyl-3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2515899.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2515900.png)

![Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2515902.png)

![2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2515903.png)

![N-(4-isopropylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2515905.png)

![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2515906.png)

![Methyl 4-azaspiro[2.4]heptane-7-carboxylate;hydrochloride](/img/structure/B2515911.png)